6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethyl-5-thia-3,10-diazapentacyclo[108002,1004,8015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions, such as the use of strong acids or bases as catalysts. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various enzymes and receptors are of particular interest, and it may serve as a lead compound for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further pharmacological studies.
Industry
In industry, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,10-diazapentacyclo[10.7.1.02,11.04,9.0^16,20]icosa-1(20),2,4(9),5,7,10,12,14,16,18-decaene-6,7,15,17-tetracarbonitrile
- 16,17-dimethyl-3,10-diazapentacyclo[10.8.0.02,11.04,9.0^14,19]icosa-1(20),2,4(9),5,7,10,12,14(19),15,17-decaene
Uniqueness
6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one is unique due to the presence of sulfur and its specific pentacyclic framework. This structural uniqueness imparts distinct chemical and physical properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C19H14N2OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6,7-dimethyl-5-thia-3,10-diazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),6,13,15,17,19-octaen-9-one |
InChI |
InChI=1S/C19H14N2OS/c1-10-11(2)23-18-15(10)19(22)21-9-13-8-7-12-5-3-4-6-14(12)16(13)17(21)20-18/h3-8H,9H2,1-2H3 |
InChI Key |
DKKWPHYOPNCXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CC4=C(C3=N2)C5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.